molecular formula C22H19N3O4 B12193535 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

Cat. No.: B12193535
M. Wt: 389.4 g/mol
InChI Key: NLBXALZNSOHYLG-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a specialized chemical compound with significant potential in pharmaceutical research and development. This synthetic small molecule features a benzamide core structure substituted with both dioxopyrrolidinyl and methoxyquinoline moieties, creating a unique molecular architecture that may interact with multiple biological targets. Compounds containing the 2,5-dioxopyrrolidin-1-yl group have demonstrated valuable biological activities in research settings, including applications as positive allosteric modulators of metabolic glutamate receptors with potential implications for neurological disorders . The quinoline structural component present in this molecule shares characteristics with compounds investigated for antimicrobial properties . Researchers may explore this benzamide derivative for its potential to enhance production processes of biologics, as structurally related compounds containing dioxopyrrolidinyl groups have shown capacity to improve monoclonal antibody production in mammalian cell cultures . The methoxyquinoline moiety may contribute to intracellular target engagement capabilities, potentially enabling modulation of enzymatic activity or protein-protein interactions relevant to disease pathways. This compound is provided as a high-purity material characterized by advanced analytical methods to ensure batch-to-batch consistency and reliability for research applications. It is suitable for use in assay development, mechanism of action studies, structure-activity relationship investigations, and preliminary drug discovery screening. Researchers should handle this product in accordance with all applicable laboratory safety protocols. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide

InChI

InChI=1S/C22H19N3O4/c1-13-12-17(16-4-3-5-18(29-2)21(16)23-13)24-22(28)14-6-8-15(9-7-14)25-19(26)10-11-20(25)27/h3-9,12H,10-11H2,1-2H3,(H,23,24,28)

InChI Key

NLBXALZNSOHYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₈H₁₈N₂O₃
Molecular Weight: 306.35 g/mol
CAS Number: 2034405-68-8

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer) and HeLa (cervical cancer) cells.

Cytotoxicity Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation. The following table summarizes the IC₅₀ values for different cell lines:

Cell Line IC₅₀ (µM) Reference
HepG24.85
HeLa0.39

The mechanisms by which 4-(2,5-dioxopyrrolidin-1-yl)-N-(8-methoxy-2-methylquinolin-4-yl)benzamide exerts its effects include:

  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with this compound.
    • Early Apoptosis Increase: From 0.29% to 19.61%
    • Late Apoptosis Increase: From 0.11% to 6.36% .
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S phase, indicating a disruption in the normal cell cycle progression which is crucial for cancer cell proliferation .
  • Tubulin Polymerization Inhibition: It has been noted that the compound inhibits tubulin polymerization, which is essential for mitotic spindle formation during cell division, thus contributing to its anticancer activity .

Study on HepG2 Cells

A specific study investigated the effects of the compound on HepG2 cells, revealing significant cytotoxicity with an IC₅₀ value of approximately 4.85 µM. The study employed flow cytometry to assess apoptosis and found that treatment with the compound significantly increased apoptotic markers compared to control groups .

Comparative Analysis with Other Compounds

In comparative studies with other benzamide derivatives, this compound displayed comparable or superior activity against cancer cell lines when benchmarked against known chemotherapeutic agents such as doxorubicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Key Benzamide Derivatives

The benzamide scaffold allows diverse substitutions that significantly influence biological activity. Below is a comparative analysis of MPPB and other analogs (Table 1):

Compound Substituents Key Biological Effects Cell Viability References
MPPB 2,5-Dimethylpyrrole + 2,5-dioxopyrrolidin-1-yl ↑ mAb productivity (2.2×), ↑ ATP levels, ↓ galactosylation (G1F: 24.5% → 14.8%) Maintained (>80%)
Alkylpyrrole Derivatives (e.g., Compounds 9–14) Mono-/bis-alkylated pyrrole ↑ mAb productivity (1.4–7.8×) but ↓ viability (<50%) Reduced (<50%)
2,5-Dimethylpyrrole (Compound 13) 2,5-Dimethylpyrrole ↑ mAb productivity (2.2×) without viability loss Maintained (>80%)
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(5-Methoxybenzofuran-2-yl)Thiazol-2-yl)Benzamide Benzofuran-thiazolyl No biological data in evidence; structural similarity suggests potential metabolic modulation N/A
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]Benzamide Pyrimidinyl-sulfamoyl Hypothesized to influence solubility and binding affinity N/A

Key Findings

MPPB vs. Alkylpyrrole Derivatives :

  • MPPB’s 2,5-dimethylpyrrole moiety is critical for enhancing mAb productivity while preserving viability, unlike other alkylated pyrroles that reduce viability .
  • Structure-activity relationship (SAR) studies highlight the necessity of the 2,5-dialkyl-substituted pyrrole framework for balancing efficacy and toxicity .

Impact of Substituents on Galactosylation :

  • MPPB suppresses galactosylation (a critical quality attribute for mAbs), reducing G1F glycans by ~40% . This effect is distinct from additives like valproic acid, which enhance galactosylation .

Metabolic Modulation :

  • MPPB increases intracellular ATP levels (linked to enhanced energy metabolism) and glucose uptake rates (0.74 pmol/cell/day vs. 0.63 in controls), supporting sustained mAb production .

Quinolinyl vs.

Mechanistic Insights

  • MPPB’s Dual Role : Suppresses cell growth (reducing metabolic burden) while upregulating ATP-driven protein synthesis .
  • Toxicity of Alkylpyrroles : Longer alkyl chains (e.g., in compounds 9–14) disrupt membrane integrity, explaining reduced viability .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 8-Methoxy-2-methylquinolin-4-amine : Serves as the nucleophilic amine source.

  • 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride : The electrophilic benzamide precursor.

Alternative precursors include activated esters (e.g., 2,5-dioxopyrrolidin-1-yl benzoate) or direct coupling of 4-carboxybenzamide derivatives with the quinoline amine.

Quinoline Core Synthesis

The 8-methoxy-2-methylquinoline scaffold is typically synthesized via:

  • Skraup Reaction : Cyclization of 3-methoxyaniline with glycerol and sulfuric acid, followed by methylation.

  • Palladium-Catalyzed Cross-Coupling : As demonstrated in the synthesis of 4-chloro-8-methoxy-2-methylquinoline, where aryl halides react with methyltriazole ligands under Pd(OAc)₂ catalysis.

Example Procedure :

Yield: ~75% after flash chromatography (DCM/methanol).

Benzamide-Pyrrolidine Dione Coupling

The 2,5-dioxopyrrolidin-1-yl group is introduced via:

  • N-Hydroxysuccinimide (NHS) Ester Activation : Reacting 4-carboxybenzamide with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDCI).

  • Direct Aminolysis : Using 8-methoxy-2-methylquinolin-4-amine with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in the presence of a base.

Optimized Conditions :

ParameterValue
Coupling AgentN,N'-Carbonyldiimidazole (CDI)
SolventAnhydrous DMF
Temperature0°C → RT, 12 h
BaseTriethylamine
Yield82–89%

Reaction Optimization and Challenges

Solvent and Catalytic Systems

  • Polar Aprotic Solvents : DMF or DCM enhance reagent solubility and stabilize intermediates.

  • Pd Catalysis : Critical for Suzuki-Miyaura couplings in quinoline functionalization (e.g., introducing methoxy groups).

Byproduct Mitigation

  • Epimerization : Minimized by maintaining low temperatures (0–5°C) during amide bond formation.

  • Hydrolysis : Anhydrous conditions prevent NHS ester decomposition.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • Quinoline H-3 (δ 8.2–8.4 ppm, singlet).

    • Methoxy group (δ 3.9 ppm, singlet).

  • HRMS : Molecular ion peak at m/z 418.4 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns (50% MeOH/H₂O isocratic elution).

Applications and Derivatives

The compound’s structural motifs align with:

  • Anticonvulsant Agents : Hybrid pyrrolidine dione-benzamide derivatives show efficacy in epilepsy models.

  • Antimicrobial Scaffolds : Quinoline sulfonamides exhibit bacterial target inhibition .

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